molecular formula C11H16ClN3O4S B12855000 (3S)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride

(3S)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride

Cat. No.: B12855000
M. Wt: 321.78 g/mol
InChI Key: JZAQXJJAPSGZLC-FVGYRXGTSA-N
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Description

(3S)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride is a chemical compound with a complex structure, featuring a piperidine ring substituted with a nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group is introduced via a sulfonylation reaction. This involves reacting the piperidine derivative with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo further oxidation to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitrobenzenesulfonic acid derivatives.

    Reduction: Aminobenzenesulfonyl derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3S)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of nitrobenzenesulfonyl groups on biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic properties. The presence of the nitro group could impart specific biological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride would depend on its specific application. Generally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with biological targets. The sulfonyl group can also participate in interactions with proteins or other biomolecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-(2-nitrobenzenesulfonyl)piperidine: Lacks the amine group, which may affect its reactivity and biological activity.

    (3S)-1-(2-nitrobenzenesulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, which could influence its chemical properties and applications.

    (3S)-1-(2-nitrobenzenesulfonyl)morpholine: Features a morpholine ring, potentially altering its solubility and reactivity.

Uniqueness

(3S)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride is unique due to the presence of both the nitrobenzenesulfonyl group and the piperidine ring with an amine substitution. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities.

Properties

Molecular Formula

C11H16ClN3O4S

Molecular Weight

321.78 g/mol

IUPAC Name

(3S)-1-(2-nitrophenyl)sulfonylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C11H15N3O4S.ClH/c12-9-4-3-7-13(8-9)19(17,18)11-6-2-1-5-10(11)14(15)16;/h1-2,5-6,9H,3-4,7-8,12H2;1H/t9-;/m0./s1

InChI Key

JZAQXJJAPSGZLC-FVGYRXGTSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N.Cl

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N.Cl

Origin of Product

United States

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